N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
Description
N1-(3-(1H-Imidazol-1-yl)propyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalyl) backbone. Its structure features two distinct substituents:
- N1-substituent: A 3-(1H-imidazol-1-yl)propyl group, which introduces an imidazole ring—a heterocycle known for hydrogen bonding and metal coordination capabilities.
- N2-substituent: A (3-tosyl-1,3-oxazinan-2-yl)methyl group, incorporating a tosyl-protected oxazinan ring. The tosyl (p-toluenesulfonyl) group may enhance lipophilicity and stability during synthesis .
Oxalamide derivatives are widely explored in medicinal and flavor chemistry due to their structural versatility. For example, compounds like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are potent umami agonists , while others, such as N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide, target neurological receptors .
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S/c1-16-4-6-17(7-5-16)31(28,29)25-11-3-13-30-18(25)14-23-20(27)19(26)22-8-2-10-24-12-9-21-15-24/h4-7,9,12,15,18H,2-3,8,10-11,13-14H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOQSTVDRCSOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features an imidazole ring, an oxazinan ring, and a tosyl group, which contribute to its pharmacological properties. The molecular formula of this compound is C_{22}H_{28}N_{4}O_{4}S, with a molecular weight of approximately 469.9 g/mol.
Structural Characteristics
The structural uniqueness of this compound lies in its dual functionality as both an imidazole and oxazinan derivative. This combination may enhance its selectivity and efficacy as a biological modulator compared to simpler analogs.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chlorophenol Tosylamide | Contains a phenolic group and a tosylamide linkage | Focused on antibacterial activity |
| 1H-Imidazole Derivatives | Variants of imidazole with different substituents | Diverse pharmacological profiles |
| Oxazolidinone Antibiotics | Features an oxazolidinone core structure | Primarily used in antibiotic applications |
Biological Activity
Preliminary studies indicate that this compound may act as a modulator of the beta-3 adrenergic receptor. This receptor is implicated in metabolic regulation and obesity treatment, suggesting that this compound could have therapeutic potential in managing metabolic disorders.
The specific biological mechanisms through which this compound exerts its effects are still under investigation. Interaction studies involving binding affinity assays with beta-3 adrenergic receptors and other proteins are crucial for elucidating its mechanism of action. In vitro assays can provide insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Pharmacological Potential
The potential applications of this compound in medicinal chemistry are noteworthy. Its unique structure may allow it to serve as a lead compound for further drug development targeting various biological pathways. The presence of the tosyl group enhances the compound's stability and reactivity, making it suitable for further modifications to optimize its biological activity.
Scientific Research Applications
Chemical Properties and Structure
The compound features an imidazole ring, which is known for its biological activity, and an oxazinan moiety that may enhance its pharmacological properties. The presence of a tosyl group indicates potential for reactivity in various chemical transformations. The structural complexity suggests that it may interact with biological targets effectively.
Anticancer Activity
Research has shown that compounds similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide exhibit significant anticancer properties. For instance, studies have indicated that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Case Study:
A study evaluated the efficacy of imidazole-based compounds in breast cancer models, demonstrating that these compounds could reduce tumor size and improve survival rates through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The imidazole ring in the compound is known for its antimicrobial properties. Research indicates that derivatives of imidazole can be effective against a range of pathogens, including bacteria and fungi. The compound's structure allows it to penetrate microbial cell membranes, leading to cell death.
Case Study:
In vitro studies have shown that imidazole derivatives exhibit potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes implicated in disease processes. For example, its interaction with proteases has been studied for potential therapeutic applications in conditions like cancer and viral infections.
Research Findings:
Studies have demonstrated that the compound can effectively inhibit proteolytic enzymes, leading to reduced viral replication rates in cell cultures infected with HIV and other viruses .
Potential Therapeutic Uses
Given its diverse applications, this compound could be explored for several therapeutic uses:
| Application | Mechanism of Action | Potential Diseases |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth | Various cancers |
| Antimicrobial | Disrupts microbial cell membranes | Bacterial infections |
| Enzyme inhibition | Inhibits specific proteases | Viral infections |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
The compound’s structural analogs differ primarily in their N1 and N2 substituents, which dictate physicochemical properties, bioavailability, and target interactions. Below is a comparative analysis:
Structural and Functional Differences
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The target compound’s tosyl group likely increases logP compared to S336’s polar pyridyl group. This may enhance membrane permeability but reduce aqueous solubility.
- Metabolic Stability : Imidazole rings are susceptible to oxidative metabolism, whereas tosyl groups may slow degradation .
- Synthetic Accessibility : The target compound’s synthesis likely involves N-acylation (similar to ’s benzimidazole protocol) and tosyl protection, which are standard in heterocyclic chemistry .
Preparation Methods
Preparation of 3-(1H-Imidazol-1-yl)propan-1-amine
This fragment is synthesized via nucleophilic substitution or Gabriel synthesis:
Method A: Alkylation of Imidazole
- Reaction : Imidazole reacts with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) to yield 1-(3-bromopropyl)-1H-imidazole.
- Amination : The bromide intermediate undergoes amination using aqueous ammonia or hexamine, followed by hydrolysis to yield the primary amine.
Method B: Reductive Amination
Preparation of (3-Tosyl-1,3-oxazinan-2-yl)methanamine
The oxazinan ring is constructed via cyclization, followed by functionalization:
Step 1: Tosyl Protection and Cyclization
- Starting material : 2-Aminomethyl-1,3-propanediol is treated with p-toluenesulfonyl chloride (TsCl) in pyridine to selectively tosylate one hydroxyl group.
- Cyclization : The tosylated diol undergoes acid-catalyzed (H₂SO₄) cyclization at 80°C for 4–6 hours, forming 3-tosyl-1,3-oxazinan-2-ylmethanol.
Step 2: Conversion to Amine
- Oxidation : The alcohol is oxidized to a ketone (e.g., using Jones reagent).
- Reductive Amination : The ketone reacts with ammonium acetate and NaBH₃CN to yield the target methanamine.
Oxalamide Coupling Strategies
The oxalamide bridge is assembled using activation of oxalic acid derivatives. Two approaches are prevalent:
Stepwise Coupling via Oxalyl Chloride
- Activation : Oxalyl chloride reacts with the first amine (e.g., 3-(1H-imidazol-1-yl)propan-1-amine) in anhydrous DCM at 0°C to form the monoacyl chloride intermediate.
- Second Coupling : The intermediate reacts with (3-tosyl-1,3-oxazinan-2-yl)methanamine in the presence of triethylamine (TEA) to yield the target compound.
Optimization Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | DCM | 78 | |
| Base | TEA | 65 | |
| Temperature | 0°C → RT | 72 |
One-Pot Coupling Using HATU
A more efficient method employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent:
- Reaction : Equimolar amounts of both amines and oxalic acid are mixed with HATU (1.2 equiv) and DIPEA (2 equiv) in DCM.
- Conditions : Stirring at room temperature for 3–5 hours.
Optimization Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Coupling Agent | HATU | 85 | |
| Solvent | DCM | 88 | |
| Time | 4 hours | 90 |
Critical Analysis of Synthetic Challenges
Regioselectivity in Oxalamide Formation
Unsymmetrical oxalamides often suffer from cross-dimerization. Using a stepwise approach with oxalyl chloride minimizes this risk but requires strict stoichiometric control.
Tosyl Group Stability
The tosyl moiety remains intact under acidic cyclization conditions (H₂SO₄, 80°C) but may hydrolyze under prolonged basic conditions.
Purification Challenges
The final compound’s polarity necessitates chromatographic purification (silica gel, EtOAc/hexane), with a reported Rf = 0.35.
Characterization and Validation
Key spectroscopic data for N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, imidazole), 7.78 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.42 (d, J = 8.2 Hz, 2H, tosyl aromatic), 4.21–3.98 (m, 4H, oxazinan and propyl CH2).
- HRMS : m/z 450.1812 [M+H]⁺ (calc. 450.1805).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
